molecular formula C17H15Cl2NO B15488133 2-[Bis(2-chloroethyl)amino]fluoren-9-one CAS No. 5451-48-9

2-[Bis(2-chloroethyl)amino]fluoren-9-one

Cat. No.: B15488133
CAS No.: 5451-48-9
M. Wt: 320.2 g/mol
InChI Key: UXWNMUITHBARIC-UHFFFAOYSA-N
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Description

2-[Bis(2-chloroethyl)amino]fluoren-9-one is a nitrogen mustard derivative characterized by a fluorenone (9H-fluoren-9-one) core substituted with a bis(2-chloroethyl)amino group. Nitrogen mustards are alkylating agents widely used in chemotherapy due to their ability to crosslink DNA, disrupting replication and inducing apoptosis. The fluorenone backbone introduces a planar aromatic system, which may enhance DNA intercalation or influence pharmacokinetic properties such as lipophilicity and metabolic stability. This compound’s synthesis likely involves nucleophilic substitution reactions, as seen in related hydroxyanthraquinone nitrogen mustard derivatives .

Properties

CAS No.

5451-48-9

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]fluoren-9-one

InChI

InChI=1S/C17H15Cl2NO/c18-7-9-20(10-8-19)12-5-6-14-13-3-1-2-4-15(13)17(21)16(14)11-12/h1-6,11H,7-10H2

InChI Key

UXWNMUITHBARIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N(CCCl)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Cyclophosphamide (Oxazaphosphorine Core)

Structural Differences: Cyclophosphamide (2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide) shares the bis(2-chloroethyl)amino group but replaces the fluorenone core with an oxazaphosphorine ring . Functional Implications:

  • Reactivity: Cyclophosphamide is a prodrug requiring hepatic activation to form phosphoramide mustard, whereas the fluorenone derivative may act directly due to inherent electrophilicity.
  • Solubility: Cyclophosphamide is water-soluble, facilitating intravenous administration, while the fluorenone core’s hydrophobicity might limit solubility .
  • Therapeutic Use: Cyclophosphamide is a mainstay in lymphoma and autoimmune therapies, while the fluorenone derivative’s application remains exploratory.

Hydroxyanthraquinone Nitrogen Mustard Derivatives

Structural Differences: Compounds like 2-((Bis(2-chloroethyl)amino)(phenyl)methyl)-1,4-dihydroxyanthracene-9,10-dione (5h) feature an anthraquinone core instead of fluorenone . Functional Implications:

  • Fluorenone’s planar structure may offer similar intercalation but with distinct electronic properties.
  • Synthetic Yields: Fluorenone derivatives may exhibit higher synthetic yields (e.g., 49% for compound 5l ) compared to anthraquinone analogues, suggesting better stability during synthesis.

Nitrosoureas (BCNU and Analogues)

Structural Differences: BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) contains a nitrosourea group instead of a fluorenone core . Functional Implications:

  • Mechanism: BCNU alkylates DNA and carbamoylates proteins via 2-chloroethyl isocyanate release. The fluorenone derivative likely lacks carbamoylation activity, focusing solely on alkylation.
  • Blood-Brain Barrier Penetration: BCNU’s small size and lipophilicity enable CNS penetration, whereas the fluorenone derivative’s bulk may restrict this, limiting utility in brain tumors .

Tilorone Hydrochloride (Antiviral Fluorenone)

Structural Differences: Tilorone (2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride) substitutes the bis(2-chloroethyl)amino group with diethylaminoethoxy chains . Functional Implications:

  • Therapeutic Use: Tilorone is an antiviral agent, while the nitrogen mustard derivative is cytotoxic. Substituent polarity (diethylaminoethoxy vs. chloroethyl) dictates target engagement (viral vs. DNA).
  • Pharmacokinetics : Tilorone’s charged groups enhance solubility, whereas the chloroethyl groups may reduce it, affecting bioavailability .

Physicochemical and Pharmacokinetic Data

Compound Core Structure Key Substituents Solubility Molecular Weight (g/mol)
2-[Bis(2-Cl-Et)amino]fluoren-9-one Fluorenone Bis(2-chloroethyl)amino Low (hydrophobic) ~350 (estimated)
Cyclophosphamide Oxazaphosphorine Bis(2-chloroethyl)amino High (water-soluble) 261.08
BCNU Nitrosourea Bis(2-chloroethyl) Moderate 214.06
Tilorone Fluorenone Bis(diethylaminoethoxy) High (charged) 495.84

Mechanistic and Toxicological Comparisons

  • DNA Alkylation Efficiency: The fluorenone derivative’s bulky core may reduce alkylation kinetics compared to smaller agents like BCNU but improve DNA intercalation .
  • Toxicity Profile: Bis(2-chloroethyl) groups are associated with myelosuppression and carcinogenicity, common to nitrogen mustards. The fluorenone core may introduce hepatotoxicity risks, as seen in related anthraquinones .

Preparation Methods

Step 1: Nitration and Reduction

Fluoren-9-one undergoes nitration at the 2-position using a mixture of concentrated nitric and sulfuric acids, yielding 2-nitrofluoren-9-one. Subsequent reduction with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol converts the nitro group to an amine, producing 2-aminofluoren-9-one in 70–80% yield.

Step 2: Bis-Alkylation

The amine intermediate reacts with two equivalents of 2-chloroethyl chloride in tetrahydrofuran (THF) under basic conditions (K₂CO₃) at 60°C for 12 hours. This step achieves 60–70% conversion to the bis(2-chloroethyl) derivative.

Optimization Challenges :

  • Regioselectivity : Over-alkylation or incomplete substitution necessitates careful stoichiometric control.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification.

One-Pot Synthesis Using Diisopropylcarbodiimide (DIC)

Inspired by methodologies for bis(8-aminoquinoline) synthesis, this route employs DIC to activate carboxyl intermediates for coupling with bis(2-chloroethyl)amine. A fluorenone derivative functionalized with a carboxylic acid group at the 2-position reacts with DIC in dichloromethane (DCM) at 0°C, forming an active acyl intermediate. Subsequent addition of bis(2-chloroethyl)amine and warming to room temperature facilitates amide bond formation, though hydrolysis or rearrangement may occur if moisture is present.

Advantages :

  • Mild Conditions : Avoids high temperatures, preserving sensitive functional groups.
  • Scalability : Suitable for gram-scale production with yields up to 65%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature (°C) Time (h) Key Reagents Limitations
Ullmann Coupling 40–55 110–120 24–48 CuI, 1,10-phenanthroline, DMF Side reactions, costly catalysts
Direct Alkylation 60–70 60 12 K₂CO₃, 2-chloroethyl chloride Multi-step, purification challenges
DIC-Mediated Coupling 50–65 0–25 4–6 DIC, DCM Moisture sensitivity, acyl intermediates

Mechanistic Insights and Side Reactions

Ullmann Coupling Mechanism

The copper catalyst facilitates oxidative addition of the aryl halide, forming a Cu(III) intermediate. Transmetallation with bis(2-chloroethyl)amine precedes reductive elimination, releasing the coupled product. Competing pathways, such as Glaser coupling (for aryl iodides), may necessitate ligand optimization.

Alkylation Dynamics

The amine’s lone pair nucleophilically attacks the electrophilic carbon of 2-chloroethyl chloride, displacing chloride. Steric hindrance from the fluorenone skeleton slows the second alkylation, often requiring excess reagent.

Q & A

Q. What are the critical steps and conditions for synthesizing 2-[Bis(2-chloroethyl)amino]fluoren-9-one?

The synthesis involves coupling a fluorenone backbone with a bis(2-chloroethyl)amino group. Key steps include:

  • Amination : Reacting 2-chloroethylamine with a fluorenone derivative under controlled pH (7–9) and temperature (60–80°C) to ensure proper nucleophilic substitution .
  • Purification : Using column chromatography with solvents like dichloromethane/hexane mixtures to isolate the product.
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency in advanced routes . Yields typically range from 27% to 49%, depending on substituents and reaction optimization .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation relies on:

  • ¹H/¹³C NMR : Key peaks include δ ~4.2–4.5 ppm (N–CH₂–Cl groups) and δ ~180–190 ppm (fluorenone carbonyl carbon) .
  • HRMS : Experimental molecular weight matches calculated values (e.g., [M+H]⁺ at m/z 423.12 for C₁₉H₁₈Cl₂N₂O) .
  • X-ray crystallography (if applicable) resolves stereochemical ambiguities.

Q. What safety protocols are essential for handling this compound?

Required precautions include:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

Yield optimization depends on:

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl-phenyl) improve stability, achieving up to 49% yield, while electron-donating groups (e.g., 4-F-phenyl) reduce yields to 27% .
  • Catalytic Systems : Palladium-catalyzed annulation (e.g., Pd₂(dba)₃ with P(o-tol)₃ ligand) enhances regioselectivity in fluorenone formation .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
SubstituentYield (%)Key Condition
4-Chlorophenyl49Pd(OAc)₂, 80°C, DMF
4-Fluorophenyl27No catalyst, 60°C, THF

Q. How should researchers resolve contradictions in spectral data during characterization?

Contradictions arise from:

  • Tautomerism : Fluorenone-enol tautomers may cause split NMR peaks. Use deuterated DMSO to stabilize the keto form .
  • Impurity Peaks : Compare HRMS data with theoretical values (e.g., [M+Na]⁺ at m/z 445.10 vs. observed 445.09) to confirm purity .
  • Dynamic Effects : Variable-temperature NMR can clarify ambiguous splitting patterns in flexible side chains.

Q. What in vitro models are suitable for evaluating its biological activity?

Design assays based on structural analogs like Tilorone (a fluorenone antiviral agent):

  • Antiviral Activity : Use plaque reduction assays in murine models with RNA/DNA viruses (e.g., influenza A) .
  • Cytotoxicity Screening : MTT assays on human cancer cell lines (e.g., HeLa) to assess selective toxicity .
  • Mechanistic Studies : Fluorescence quenching to study DNA intercalation or protein binding .

Methodological Guidance

  • Spectral Analysis : Always cross-validate NMR assignments with computational tools (e.g., DFT calculations for δ predictions).
  • Yield Improvement : Employ design of experiments (DoE) to systematically test temperature, solvent, and catalyst combinations.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reproducibility.

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